Quetiapine N-oxide is a metabolite of the atypical antipsychotic drug quetiapine. [, ] It is formed via the N-oxidation of quetiapine, primarily catalyzed by the cytochrome P450 enzyme CYP3A4. [, ] Quetiapine N-oxide has been identified as a key degradation product of quetiapine and its presence is monitored in stability studies of quetiapine formulations. [, ] Furthermore, quetiapine N-oxide has been investigated as a potential oxidizing agent in organic synthesis reactions. []
Quetiapine N-Oxide is synthesized from quetiapine, which is chemically known as 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethanol. The classification of quetiapine N-Oxide falls under the category of pharmaceutical compounds, specifically as a metabolite of quetiapine. Its structural modifications may influence its biological activity and interaction with various biological targets.
The synthesis of quetiapine N-Oxide typically involves selective oxidation processes. One established method includes the use of sodium periodate in methanol, where quetiapine is reacted under controlled conditions to yield quetiapine N-Oxide and other oxidized products such as quetiapine S-Oxide. The reaction is monitored through thin-layer chromatography to ensure purity and yield.
The yield of quetiapine N-Oxide can vary based on reaction conditions, typically resulting in a white solid after purification steps .
Quetiapine N-Oxide features a modified nitrogen atom that carries an additional oxygen atom, altering its electronic characteristics. The molecular formula is C17H20N2O, with a molar mass of approximately 284.35 g/mol.
Quetiapine N-Oxide can undergo various chemical reactions due to its functional groups. Notably:
These reactions are significant for understanding the metabolic pathways involved in drug processing within biological systems .
The mechanism of action for quetiapine N-Oxide is not fully elucidated but is believed to involve interactions with neurotransmitter receptors similar to its parent compound, quetiapine. It primarily acts on:
The presence of the oxidized nitrogen could potentially modify binding affinities or receptor interactions compared to quetiapine itself .
Quetiapine N-Oxide serves several scientific purposes:
Research continues into understanding how modifications like N-oxidation impact therapeutic outcomes and safety profiles in clinical settings .
Quetiapine N-Oxide (C₂₁H₂₅N₃O₃S) is a polar, thermally unstable oxidation product of the atypical antipsychotic quetiapine. Its molecular weight is 399.52 g/mol, distinguished from the parent compound (383.51 g/mol) by the addition of an oxygen atom to the piperazinyl nitrogen within its dibenzothiazepine scaffold [3] [6]. The IUPAC name, 2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol, reflects this N-oxidation [3]. The N-oxide group significantly alters electron distribution, reducing aromatic ring electron density and increasing susceptibility to electrophilic substitution reactions [3]. Crystallographic studies reveal that the piperazine ring adopts a chair conformation, with the ethoxyethanol side chain oriented equatorially in its solid state [3].
Table 1: Chemical Identifiers of Quetiapine N-Oxide
Property | Value |
---|---|
CAS Number | 1076199-40-0 |
Molecular Formula | C₂₁H₂₅N₃O₃S |
Molecular Weight | 399.52 g/mol |
IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol |
Key Structural Feature | Piperazine N-oxide moiety |
Melting Point | >96°C (decomposition) |
SMILES Notation | C1CN+(CCOCCO)[O-] |
Quetiapine N-Oxide is a major Phase I metabolite generated via cytochrome P450 (CYP)-mediated oxidation, primarily catalyzed by CYP3A4/5 isoforms in the liver [4] [8]. Untargeted metabolomic studies using LC-HRMS/MS confirm its rapid formation in human hepatocyte models (e.g., HepaRG cells), with kinetics showing time-dependent accumulation [8]. Unlike N-desalkylquetiapine (norquetiapine), however, Quetiapine N-Oxide does not undergo further pharmacologically significant metabolism [5]. Its formation is reversible under physiological conditions, and the metabolite demonstrates instability in acidic environments, undergoing O-dealkylation or degradation [3] [8]. Analytical studies detect Quetiapine N-Oxide in plasma samples from quetiapine-treated patients, confirming its relevance in vivo [3] [6]. Factors influencing its metabolic yield include:
Despite being a primary metabolite, Quetiapine N-Oxide lacks affinity for neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₁ₐ/₂ₐ) and exhibits no intrinsic antipsychotic or antidepressant activity [2] [4]. This contrasts sharply with norquetiapine, an active metabolite that inhibits norepinephrine reuptake and acts as a 5-HT₁ₐ partial agonist, directly contributing to quetiapine’s antidepressant efficacy [2] [5]. Quetiapine N-Oxide serves as a critical marker for:
Table 2: Key Quetiapine Metabolites and Pharmacological Profiles
Metabolite | Enzyme Involvement | Pharmacological Activity | Clinical Relevance |
---|---|---|---|
Quetiapine N-Oxide | CYP3A4/5 | None | Metabolic marker; drug interaction indicator |
Norquetiapine | CYP3A4 | NET inhibitor; 5-HT₁ₐ partial agonist | Antidepressant efficacy |
7-Hydroxyquetiapine | CYP2D6 | Moderate D₂/5-HT₂ antagonism | Contributes to antipsychotic effects |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0